4-chloro-3-(difluoromethyl)pyridine
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Overview
Description
4-chloro-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and difluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, but the specific targets can vary depending on the exact structure of the compound and its intended use .
Mode of Action
It’s worth noting that trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The exact interaction with its targets and the resulting changes would depend on the specific biological context in which the compound is used.
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Result of Action
Given the wide use of trifluoromethylpyridines in the agrochemical and pharmaceutical industries, it can be inferred that these compounds can have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(difluoromethyl)pyridine typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with (dimethylamino)sulfur trifluoride in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature overnight. The product is extracted and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-chloro-3-(difluoromethyl)pyridine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)pyridine
- 2-chloro-3-(difluoromethyl)pyridine
- 3-chloro-4-(difluoromethyl)pyridine
Uniqueness
4-chloro-3-(difluoromethyl)pyridine is unique due to the specific positioning of the chlorine and difluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the difluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
CAS No. |
947371-37-1 |
---|---|
Molecular Formula |
C6H4ClF2N |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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